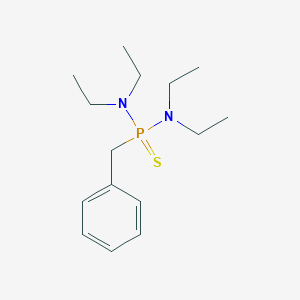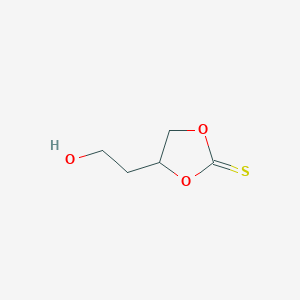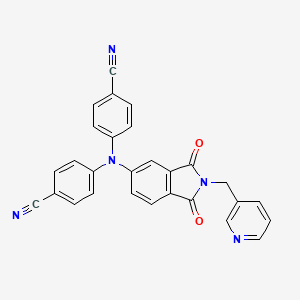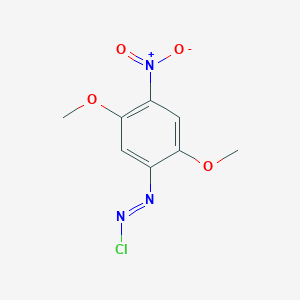
Benzylbis(diethylamino)phosphine sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylbis(diethylamino)phosphine sulfide is an organophosphorus compound that features a phosphine sulfide functional group. It is a pentavalent derivative of organophosphines and is typically used as a synthetic intermediate due to its stability towards oxidation. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylbis(diethylamino)phosphine sulfide typically involves the reaction of benzyl chloride with diethylamine to form benzylbis(diethylamino)phosphine, which is then treated with sulfur to yield the desired phosphine sulfide. The reaction conditions often include the use of solvents such as toluene and temperatures around 90°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzylbis(diethylamino)phosphine sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The compound can participate in substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as tris(dimethylamino)phosphine for reduction, and Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .
Scientific Research Applications
Benzylbis(diethylamino)phosphine sulfide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals.
Industry: It is used in the production of functional materials, organocatalysts, and ligands.
Mechanism of Action
The mechanism of action of Benzylbis(diethylamino)phosphine sulfide involves its interaction with molecular targets through its phosphine sulfide group. This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used. The compound’s reactivity is largely influenced by the presence of the sulfur atom, which can participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzylbis(diethylamino)phosphine sulfide include:
- Dimethyl(1-pyrenyl)phosphine
- Diallylphenylphosphine
- Tris(2-methoxy-5-vinylphenyl)phosphine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of benzyl and diethylamino groups, which confer distinct reactivity and stability properties. This makes it particularly useful as a synthetic intermediate and in various catalytic applications .
Properties
CAS No. |
183874-07-9 |
|---|---|
Molecular Formula |
C15H27N2PS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[benzyl(diethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H27N2PS/c1-5-16(6-2)18(19,17(7-3)8-4)14-15-12-10-9-11-13-15/h9-13H,5-8,14H2,1-4H3 |
InChI Key |
DCEFAVDHYMDUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=S)(CC1=CC=CC=C1)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)

![2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide](/img/structure/B12551779.png)
![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)
![3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12551795.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)

![1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-](/img/structure/B12551805.png)

![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12551823.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)
![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)

